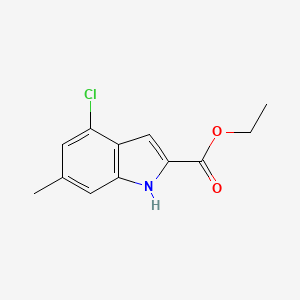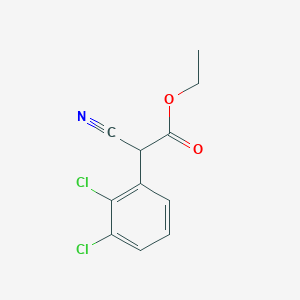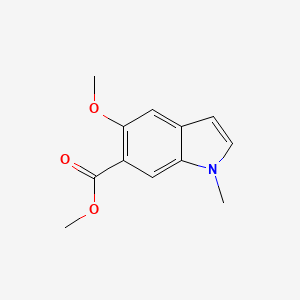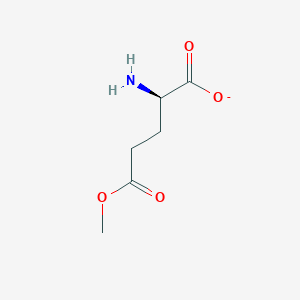
Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl carbamate group attached to an indole ring, which is further substituted with a cyano group and an ethyl group. The unique structure of this compound makes it a valuable subject of study in organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The indole is subjected to Vilsmeier formylation to introduce a formyl group at the 3-position.
Protection: The formylated indole is then protected with a tert-butyl carbamate group.
Reduction: The formyl group is reduced to an alcohol using sodium borohydride in methanol.
Protection of Alcohol: The alcoholic hydroxy group is protected using tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of Cyano Group: The cyano group is introduced at the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Final Product: The final product, this compound, is obtained through a series of purification steps
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The compound can participate in substitution reactions, especially at the indole ring, where electrophilic substitution is common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Halogenated or sulfonated indole derivatives
科学的研究の応用
Chemistry:
Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It is used in catalytic reactions to facilitate the formation of specific products.
Biology:
Biological Probes: The compound is used as a probe to study biological processes involving indole derivatives.
Enzyme Inhibition:
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Pharmacophore Modeling: It serves as a model compound for designing new drugs with improved efficacy and safety profiles.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agrochemicals: It is explored for its potential use in agrochemical formulations
作用機序
The mechanism of action of tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, leading to modulation of their activity. The cyano group and tert-butyl carbamate group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
類似化合物との比較
- Tert-butyl N-(3-cyano-4-methyl-1H-indol-7-YL)carbamate
- Tert-butyl N-(3-cyano-4-phenyl-1H-indol-7-YL)carbamate
- Tert-butyl N-(3-cyano-4-isopropyl-1H-indol-7-YL)carbamate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the indole ring. While tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-YL)carbamate has an ethyl group, the similar compounds have methyl, phenyl, or isopropyl groups.
- Reactivity: The presence of different substituents affects the reactivity of the compound. For example, the phenyl group can enhance π-π interactions, while the isopropyl group can introduce steric hindrance.
- Biological Activity: The biological activity of these compounds can vary based on the substituents. The ethyl group in this compound may provide a balance between hydrophobicity and steric effects, making it unique in its activity profile .
特性
分子式 |
C16H19N3O2 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-yl)carbamate |
InChI |
InChI=1S/C16H19N3O2/c1-5-10-6-7-12(19-15(20)21-16(2,3)4)14-13(10)11(8-17)9-18-14/h6-7,9,18H,5H2,1-4H3,(H,19,20) |
InChIキー |
FGHMRXZXIPCPNF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CNC2=C(C=C1)NC(=O)OC(C)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13906127.png)




![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)



![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)
![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)

![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)
